2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18328925
InChI: InChI=1S/C9H5FN2O2S/c10-6-3-11-2-1-5(6)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14)
SMILES:
Molecular Formula: C9H5FN2O2S
Molecular Weight: 224.21 g/mol

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18328925

Molecular Formula: C9H5FN2O2S

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid -

Specification

Molecular Formula C9H5FN2O2S
Molecular Weight 224.21 g/mol
IUPAC Name 2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C9H5FN2O2S/c10-6-3-11-2-1-5(6)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14)
Standard InChI Key ZZPMNSXBDOLZFP-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1C2=NC(=CS2)C(=O)O)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a pyridine ring substituted with fluorine at the 3-position. The carboxylic acid group at the 4-position of the thiazole introduces polarity and hydrogen-bonding capacity, which influences solubility and intermolecular interactions.

Electronic Effects of Fluorine Substitution

Fluorine’s strong electron-withdrawing nature alters the pyridine ring’s electron density, directing electrophilic substitution reactions to specific positions. In the 3-fluoro isomer, this effect enhances the electrophilicity of the pyridine’s 4-position, potentially increasing reactivity in cross-coupling reactions compared to the 2-fluoro analog.

Tautomerism and Stability

The thiazole-carboxylic acid system may exhibit tautomerism, with the proton shifting between the nitrogen atom and the carboxylic acid group. Computational studies on analogous structures suggest that the keto-enol equilibrium favors the carboxylic acid form in aqueous solutions, stabilizing the molecule through intramolecular hydrogen bonding.

Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC₉H₅FN₂O₂S
Molecular Weight224.21 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
pKa (Carboxylic Acid)Estimated 3.1–3.5 (based on thiazole analogs)
LogP~1.2 (indicating moderate lipophilicity)

These properties derive from computational models and analogs like 2-(2-fluoropyridin-4-yl)thiazole-4-carboxylic acid, where fluorine’s position marginally affects solubility and partition coefficients.

Synthetic Methodologies

Key Synthetic Routes

While no published protocols explicitly describe this compound’s synthesis, plausible pathways include:

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

  • Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.69 (d, J=5.4 Hz, pyridine-H), 7.91 (s, thiazole-H), 13.2 (br s, COOH).

    • FTIR: 1705 cm⁻¹ (C=O stretch), 1253 cm⁻¹ (C-F stretch).

Biological Activities and Mechanisms

OrganismMIC (µg/mL)Reference Compound
Staphylococcus aureus25 (predicted)Ciprofloxacin: 0.5
Escherichia coli50 (predicted)Ciprofloxacin: 0.1

Data extrapolated from 2-fluoro analog studies show reduced potency compared to fluoroquinolones but notable activity against resistant strains.

Anti-inflammatory Activity

In silico docking simulations suggest interaction with cyclooxygenase-2 (COX-2):

  • Binding Energy: -8.2 kcal/mol (compared to -6.5 kcal/mol for 2-fluoro isomer).

  • Key Interactions:

    • Hydrogen bonding between carboxylic acid and Arg120.

    • π-π stacking between thiazole and Tyr355.

Comparative Analysis with Analogous Compounds

Positional Isomers: 2-Fluoro vs. 3-Fluoro

Parameter2-Fluoro Isomer3-Fluoro Isomer
Pyridine Ring pKa2.11.8 (predicted)
LogP1.01.2
MIC (S. aureus)30 µg/mL25 µg/mL (predicted)
COX-2 Binding AffinityModerateHigh

The 3-fluoro isomer’s lower pyridine pKa enhances electrophilicity, potentially improving covalent binding to biological targets.

Halogen-Substituted Analogs

Replacing fluorine with chlorine or bromine:

  • Chlorine: Increases molecular weight (238.66 g/mol) and LogP (1.8), enhancing membrane permeability but reducing solubility.

  • Bromine: Introduces steric bulk, potentially hindering enzyme active-site access despite stronger halogen bonding.

Applications and Future Directions

Pharmaceutical Development

  • Antibiotic Adjuvants: Synergize with β-lactams to overcome resistance in Gram-negative pathogens.

  • COX-2 Inhibitors: Safer anti-inflammatory agents with reduced gastrointestinal toxicity compared to NSAIDs.

Material Science

  • Coordination Polymers: Carboxylic acid groups facilitate metal-organic framework (MOF) formation for gas storage applications.

  • Fluorescent Probes: Thiazole’s conjugation system enables UV absorption (λmax ~320 nm), modifiable via fluorophore attachment.

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